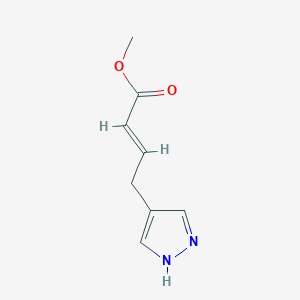![molecular formula C9H4F5NOS B12873632 2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is an organic compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of difluoromethyl and trifluoromethylthio groups in this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals to functionalize the oxazole ring, often under mild conditions and with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and agrochemical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxazole ring.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: This compound has a similar difluoromethyl group but a different heterocyclic core.
2-(Trifluoromethylthio)benzo[d]oxazole: This compound shares the trifluoromethylthio group but lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable for applications requiring high specificity and potency.
Propriétés
Formule moléculaire |
C9H4F5NOS |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NOS/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H |
Clé InChI |
HSYNKXUFIYPLOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
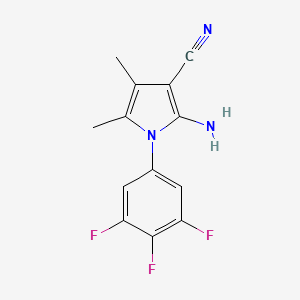
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
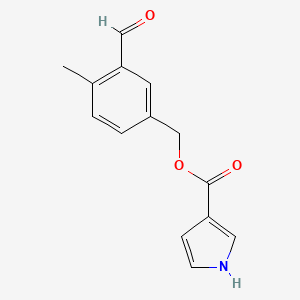
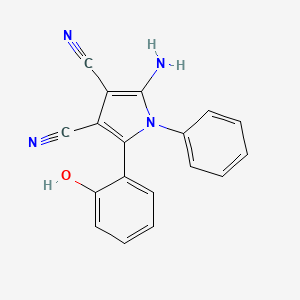
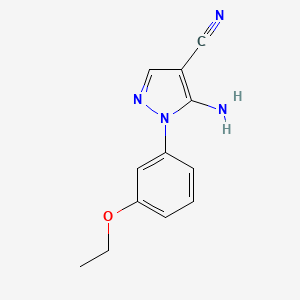

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

